2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
CAS No.: 922901-09-5
Cat. No.: VC7021766
Molecular Formula: C24H26N4OS
Molecular Weight: 418.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922901-09-5 |
|---|---|
| Molecular Formula | C24H26N4OS |
| Molecular Weight | 418.56 |
| IUPAC Name | 2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
| Standard InChI Key | DDYOMCCBBFSUAU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Introduction
The compound 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule featuring a pyridazine ring, a piperazine moiety, and a sulfanyl group. This heterocyclic compound is of interest in medicinal chemistry due to its potential interactions with biological targets.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, starting with commercially available precursors. Common methods include:
-
Formation of the Pyridazine Ring: This involves cyclization reactions under specific conditions.
-
Introduction of the Piperazine Moiety: Achieved through nucleophilic substitution or condensation reactions.
-
Attachment of the Sulfanyl Group: Often involves the use of sulfur-containing reagents.
Purification techniques like column chromatography or recrystallization are used to ensure high purity levels.
Biological Activity and Applications
Compounds with similar structures are known for their potential biological activities, including enzyme inhibition and receptor modulation. The presence of a pyridazine ring and a piperazine group can facilitate interactions with proteins and nucleic acids, influencing cellular processes.
Potential Applications
-
Medicinal Chemistry: Potential use as inhibitors for certain enzymes or receptors.
-
Materials Science: Could be explored for applications in materials synthesis due to its structural complexity.
Research Findings and Data
While specific research findings on 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone are not available, studies on similar compounds highlight their potential in medicinal chemistry. For instance, compounds with pyridazine and piperazine moieties have shown promise in modulating biological targets.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume